Sulfamethazine sodium
Overview
Description
Sulfamethazine Sodium is a sodium salt form of sulfamethazine . It is a sulfonamide antibiotic used in the livestock industry . It is an antibacterial agent used in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections .
Molecular Structure Analysis
The molecular formula of Sulfamethazine Sodium is C12H13N4NaO2S . The IUPAC name is sodium; (4-aminophenyl)sulfonyl- (4,6-dimethylpyrimidin-2-yl)azanide . The molecular weight is 300.31 g/mol .Chemical Reactions Analysis
Sulfamethazine Sodium, like other sulfonamides, inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This results in the inhibition of bacterial growth and cell division .Physical And Chemical Properties Analysis
Sulfamethazine Sodium is a sodium salt form of sulfamethazine . It is slightly soluble in water, acids, and alkali . The solubility increases rapidly with an increase in pH .Scientific Research Applications
Veterinary Medicine
Application : Sulfamethazine is a sulfonamide drug that has been used to treat bacterial diseases in human and veterinary medicine and to promote growth in cattle, sheep, pigs, and poultry .
Methods : The drug is administered orally to the animals .
Results : While the drug has been effective in promoting growth and treating bacterial diseases in animals, no data were available on its carcinogenic effects on humans .
Photolysis Research
Field : Environmental Chemistry
Application : The photolytic behaviors of sulfamethazine (SMN) in pure water were investigated .
Methods : The study involved adding different scavengers to quench the active species in an aqueous medium. The main photoproducts of SMN were identified by LC-MS/MS .
Results : Results showed that decomposition of the triplet-excited state of SMN (3 SMN*) by direct photolysis was the main path of SMN photolysis in water .
Antibacterial Research
Application : Sulfamethazine is used as an antibacterial agent .
Methods : The drug inhibits and replaces PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate .
Results : This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and also subsequently inhibits bacterial DNA growth and cell division or replication .
Carcinogenicity Research
Field : Carcinogenicity Research
Application : Sulfamethazine was tested for carcinogenic effects in mice and rats .
Methods : The drug was administered orally to the animals. The study included exposure in utero .
Results : Sulfamethazine produced thyroid follicular-cell adenomas in mice and follicular-cell adenomas and carcinomas in rats. No statistically significant increase was seen in the incidence of tumors at other sites in mice or rats .
Environmental Toxicity Research
Field : Environmental Toxicity Research
Application : Sulfonamides, including Sulfamethazine, are not readily biodegradable and have potential to cause various unfavorable side effects .
Methods : The study involved analyzing the structure, antibacterial activity, toxicity, and environmental toxicity of Sulfamethazine .
Results : Sulfamethazine may cause diseases of the digestive and respiratory tracts. When used in large doses, it may cause a strong allergic reaction .
Adsorption Research
Application : The efficiency of Sulfamethazine adsorption onto modified activated carbon was studied .
Methods : The study involved analyzing the adsorption behavior of Sulfamethazine on modified activated carbon .
Results : The results of the study were not available in the source .
Synthesis Research
Application : Sulfonamides, including Sulfamethazine, are synthesized for various purposes .
Methods : The most common method involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a greater yield as compared with that of other methods .
Results : More than 5000 sulfanilamide derivatives have been developed, including more than 150 sulfonamides, differing in their heterocyclic ring structure .
Environmental Contamination Research
Application : The intensive utilization of sulfonamides has led to the widespread contamination of the environment with these xenobiotic compounds .
Methods : The study involved analyzing the effect of sulfonamides on bacterial cells, including the strategies used by bacteria to cope with these bacteriostatic agents .
Results : Sulfonamides can be modified, degraded, or used as nutrients by some bacteria .
Residue Limit Research
Application : The Codex Committee on Food Additives and Contaminants recommended maximum residue limits (MRLs) for sulfamethazine .
Methods : The study involved setting MRLs for sulfamethazine in muscle, liver, kidney and fat of cattle, sheep, pigs and poultry; and in milk .
Results : Sulfamethazine should not be used in laying hens, and an MRL was not recommended for eggs .
Safety And Hazards
Future Directions
Sulfamethazine Sodium and other sulfonamides are emerging pollutants that are mainly used for the treatment of diseases caused by a variety of bacterial infections . They are widely used in animal husbandry and aquaculture and have attracted widespread research attention . Future research may focus on the environmental impact of these compounds and methods for their removal or degradation .
properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIVTUVVBWOTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N4NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890551 | |
Record name | Sulfamethazine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamethazine sodium | |
CAS RN |
1981-58-4 | |
Record name | Sulfamethazine sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfamethazine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfadimidine sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAMETHAZINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z13P9Q95C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.